6-amino-3H-purine-2,8-dione
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Overview
Description
6-Amino-3H-purine-2,8-dione, also known as xanthine, is a heterocyclic aromatic compound that plays a significant role in medicinal chemistry. It is composed of fused six-membered and five-membered rings, specifically a pyrimidinedione ring and an imidazole ring. This compound is found naturally in plants like tea, coffee, and cocoa and is a fundamental framework for many alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing 6-amino-3H-purine-2,8-dione involves reacting 6-amino-7-acetylpurine with an alkali at a temperature of 80°C to 100°C for 2 to 6 hours. The mixture is then treated with activated carbon for de-coloration, followed by neutralization with hydrochloric acid until the pH reaches 7 to 8. The solution is cooled to 0°C to 10°C, filtered, and the resulting filter cake is dried at 50°C to 100°C for 5 to 10 hours .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3H-purine-2,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at the amino group or the purine ring, typically using halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions include various substituted purines and pyrimidines, which have significant pharmacological activities .
Scientific Research Applications
6-Amino-3H-purine-2,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various purine derivatives used in drug development.
Biology: It is involved in studying enzyme activities, particularly those related to purine metabolism.
Medicine: This compound and its derivatives are explored for their anticancer, anti-inflammatory, and analgesic properties
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 6-amino-3H-purine-2,8-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes like xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound reduces the production of uric acid, making it useful in treating conditions like gout .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Contains methyl groups at positions 1 and 3.
Uniqueness: 6-Amino-3H-purine-2,8-dione is unique due to its specific structure and the presence of an amino group, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit xanthine oxidase distinguishes it from other similar compounds .
Properties
Molecular Formula |
C5H3N5O2 |
---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
6-amino-3H-purine-2,8-dione |
InChI |
InChI=1S/C5H3N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H3,6,8,9,10,11,12) |
InChI Key |
PGXVSGMNDAUSFY-UHFFFAOYSA-N |
Canonical SMILES |
C12=NC(=O)N=C1NC(=O)N=C2N |
Origin of Product |
United States |
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